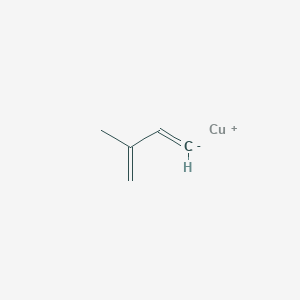
copper(1+);2-methylbuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methylbuta-1,3-diene can be synthesized through various methods. One common method involves the dehydrogenation of isopentane. This process typically requires high temperatures and a catalyst, such as chromium oxide on alumina . Another method involves the pyrolysis of natural rubber, which yields isoprene as a byproduct .
Industrial Production Methods
Industrially, 2-methylbuta-1,3-diene is produced on a large scale through the thermal cracking of naphtha or oil . This process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including isoprene .
Chemical Reactions Analysis
Types of Reactions
2-methylbuta-1,3-diene undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyisoprene, the main component of natural rubber.
Electrophilic Addition: It reacts with halogens and hydrogen halides to form addition products.
Ozonolysis: This reaction cleaves the double bonds, forming carbonyl compounds.
Common Reagents and Conditions
Polymerization: Catalysts such as titanium tetrachloride and aluminum alkyls are used.
Electrophilic Addition: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen bromide) are common reagents.
Ozonolysis: Ozone is used, followed by a reductive workup with zinc dust.
Major Products
Polymerization: Polyisoprene.
Electrophilic Addition: 1,2-addition and 1,4-addition products.
Ozonolysis: Methanal and 2-oxopropanal.
Scientific Research Applications
2-methylbuta-1,3-diene has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylbuta-1,3-diene in chemical reactions often involves the formation of resonance-stabilized carbocations. For example, in electrophilic addition reactions, the initial protonation of the double bond leads to the formation of a carbocation intermediate, which can then react with nucleophiles to form the final product . The stability of these intermediates is crucial in determining the reaction pathway and the final products .
Comparison with Similar Compounds
2-methylbuta-1,3-diene is similar to other conjugated dienes, such as buta-1,3-diene and 2,3-dimethylbuta-1,3-diene . its unique structure, with a methyl group attached to the second carbon, gives it distinct properties and reactivity . This structural difference affects its polymerization behavior and the types of products formed in chemical reactions .
List of Similar Compounds
- Buta-1,3-diene
- 2,3-dimethylbuta-1,3-diene
- 1,3-pentadiene
Properties
CAS No. |
61345-94-6 |
|---|---|
Molecular Formula |
C5H7Cu |
Molecular Weight |
130.65 g/mol |
IUPAC Name |
copper(1+);2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H7.Cu/c1-4-5(2)3;/h1,4H,2H2,3H3;/q-1;+1 |
InChI Key |
NNVGHODZKBIKLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=[CH-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















